1-Fluoro-2-iodoethane
Overview
Description
1-Fluoro-2-iodoethane is a useful research compound. Its molecular formula is C2H4FI and its molecular weight is 173.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational Analysis and Rotational Isomers
1-Fluoro-2-iodoethane has been studied for its vibrational characteristics in various states (solid, liquid, and vapor) and rotational isomers. Research conducted by Bermani and Jonathan (1968) in the Journal of Chemical Physics revealed that in this compound, the gauche isomer is more stable in the liquid state, while the trans form is preferred in vapor. These findings provide insights into the molecular behavior and stability of different isomers under various conditions (Bermani & Jonathan, 1968).
Theoretical Study of Rotational Isomerism
Serboli and Minasso (1971) conducted a theoretical study and infrared analysis of compounds related to this compound, which showed the presence of different isomeric forms. This study enhances the understanding of the molecular dynamics and potential energy of these compounds, providing valuable information for chemical synthesis and analysis (Serboli & Minasso, 1971).
Fluoroalkylation Reagents
Dai et al. (2016) in Organic & Biomolecular Chemistry developed a heterobifunctional fluoroalkylation reagent, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), demonstrating its versatility in preparing fluorinated organic compounds. This research presents this compound derivatives as potential tools in organic synthesis, particularly in introducing fluorine atoms into organic molecules (Dai et al., 2016).
Gas Phase Study of Conformers
The gas phase behavior of this compound and similar molecules was analyzed by Ramasami (2006), focusing on the gauche and trans conformers. The absence of a gauche effect, indicating a preference for the trans conformer, was noted. This study is significant for understanding the molecular structure and stability in the gas phase, which is crucial for various chemical processes and applications (Ramasami, 2006).
Biochemical Analysis
Biochemical Properties
1-Fluoro-2-iodoethane plays a significant role in various biochemical reactions. It is commonly used as a reagent in the synthesis of fluorinated analogs for positron emission tomography (PET) studies, particularly for imaging kappa opioid receptors . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the incorporation of fluorine into target molecules. These interactions are crucial for the development of PET tracers, which are used to visualize and study biological processes in vivo.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound may affect gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular functions and processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound is used in the synthesis of PET tracers that target kappa opioid receptors, where it binds to these receptors and allows for their visualization in imaging studies . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is known to be sensitive to light and heat, which can lead to its degradation and reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs . It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into target molecules. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and developing effective PET tracers.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are important factors that determine its efficacy and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Properties
IUPAC Name |
1-fluoro-2-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FI/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYJIIRJQDEGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227056 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-51-6 | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable isomers of 1-fluoro-2-iodoethane and how do their relative stabilities differ between liquid and vapor phases?
A: this compound exists as two rotational isomers: gauche and trans. Research indicates that the gauche isomer is more stable in the liquid state, while the trans form exhibits greater stability in the vapor phase []. This difference in stability likely arises from the varying dipole moments and intermolecular interactions present in each phase.
Q2: What spectroscopic techniques were employed to study this compound and what information can be derived from these analyses?
A: The researchers utilized infrared (IR) spectroscopy in solid, liquid, and vapor states, alongside Raman spectroscopy of the liquid phase, to study this compound []. These techniques provide insights into the vibrational frequencies of the molecule, enabling the identification of functional groups and determination of molecular structure. Additionally, analysis of the spectra allows for a complete vibrational frequency assignment, furthering our understanding of the molecule's vibrational modes and overall behavior.
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